2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)- 2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-
Brand Name: Vulcanchem
CAS No.: 114417-84-4
VCID: VC20762821
InChI: InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6?/m1/s1
SMILES: C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O
Molecular Formula: C₆H₁₃NO₇S
Molecular Weight: 243.24 g/mol

2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-

CAS No.: 114417-84-4

Cat. No.: VC20762821

Molecular Formula: C₆H₁₃NO₇S

Molecular Weight: 243.24 g/mol

* For research use only. Not for human or veterinary use.

2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)- - 114417-84-4

CAS No. 114417-84-4
Molecular Formula C₆H₁₃NO₇S
Molecular Weight 243.24 g/mol
IUPAC Name (3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid
Standard InChI InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6?/m1/s1
Standard InChI Key PLICPKOWHZITQE-GASJEMHNSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H](C(N1)S(=O)(=O)O)O)O)O)O
SMILES C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O
Canonical SMILES C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O

2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-, also known as Nojirimycin 1-sulfonic acid, is a complex organic compound with a molecular formula of C6H13NO7S and a molecular weight of 243.24 g/mol . This compound is a derivative of piperidine, a six-membered ring structure containing nitrogen, and is characterized by its hydroxyl and sulfonic acid functional groups.

Chemical Identifiers:

  • PubChem CID: 451662

  • CAS Number: 114417-84-4

  • InChI: InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6?/m1/s1

  • InChIKey: PLICPKOWHZITQE-GASJEMHNSA-N

Synthesis and Applications

The synthesis of this compound is closely related to the synthesis of nojirimycin, a potent inhibitor of glycosidases. Nojirimycin derivatives are of interest in pharmaceutical research due to their potential therapeutic applications, including the treatment of diseases related to glycosidase activity .

Biological Significance

While specific biological data on 2-Piperidinesulfonic acid, 3,4,5-trihydroxy-6-(hydroxymethyl)-, (3R,4S,5R,6R)-, is limited, its structural similarity to nojirimycin suggests potential biological activity related to glycosidase inhibition. This could have implications for research into carbohydrate metabolism and related diseases.

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